REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH:14]([CH3:16])[CH3:15].[Br:21][CH2:22][CH2:23][CH2:24][CH2:25]Br>CCCCCC.O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH3:15][C:14]([CH3:16])([CH2:25][CH2:24][CH2:23][CH2:22][Br:21])[C:13]([O:18][CH2:19][CH3:20])=[O:17]
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at -70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at -70° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with an excess of an aqueous saturated solution of ammonium chloride (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×150 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (100 ml), hydrochloric acid (1N, 2×100 ml) aqueous saturated sodium hydrogen carbonate solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(CCCCBr)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |